(1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC20549049
Molecular Formula: C18H24N2
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2 |
|---|---|
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | (1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C18H24N2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17-18H,19-20H2,1-4H3/t17-,18-/m0/s1 |
| Standard InChI Key | POWCVEXEFGJWNW-ROUUACIJSA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1)[C@@H]([C@H](C2=CC(=CC(=C2)C)C)N)N)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a central ethane-1,2-diamine backbone with two 3,5-dimethylphenyl groups attached at the 1 and 2 positions. The (1S,2S) configuration ensures a specific spatial arrangement, critical for its enantioselective behavior. The dimethyl substituents on the phenyl rings enhance steric bulk and electronic modulation, influencing reactivity and binding affinity .
Stereochemical Properties
The (1S,2S) enantiomer exhibits distinct chiroptical properties compared to its (1R,2R) counterpart. X-ray crystallography of analogous compounds reveals dihedral angles between aromatic rings that stabilize the molecule through intramolecular π-π interactions . These structural features are pivotal in determining its efficacy in asymmetric catalysis.
Spectroscopic Data
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NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 1.5–2.0 ppm). The methyl groups on the phenyl rings resonate as singlets at δ 2.3 ppm .
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IR: Strong N-H stretching vibrations appear near 3300 cm⁻¹, while C-N stretches are observed at 1250 cm⁻¹ .
Synthesis Methods
Laboratory-Scale Synthesis
The synthesis typically involves reductive amination of 3,5-dimethylbenzaldehyde with a chiral amine precursor. A representative protocol includes:
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Condensation: 3,5-dimethylbenzaldehyde reacts with ammonium acetate in acetic acid under reflux to form an imine intermediate.
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Reduction: The imine is reduced using lithium in liquid ammonia and ethanol, yielding the diamine .
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Resolution: Enantiomeric purity is achieved via crystallization with chiral resolving agents such as tartaric acid .
Industrial Production
Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors are employed to optimize reaction parameters (temperature, pressure) and minimize byproducts. Recent advances in photomediated coupling reactions suggest potential for solvent-free, energy-efficient synthesis under visible light .
Biological and Chemical Properties
Reactivity
The compound participates in diverse reactions:
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Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu, Ni), forming complexes used in catalysis .
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Acid-Base Behavior: The amine groups exhibit pKa values of 8.2 and 9.7, enabling pH-dependent protonation states .
Stability
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Thermal Stability: Decomposes above 250°C, with differential scanning calorimetry (DSC) showing an exothermic peak at 255°C .
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrophobic phenyl groups .
Applications
Asymmetric Catalysis
The compound serves as a chiral ligand in enantioselective reactions. For example:
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Hydrogenation: Rhodium complexes of this diamine achieve >90% enantiomeric excess (ee) in ketone hydrogenations .
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Aldol Reactions: Facilitates asymmetric aldol additions with high diastereoselectivity .
Medicinal Chemistry
Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs), though detailed pharmacological data remain limited due to proprietary research constraints .
Comparative Analysis with Related Diamines
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